molecular formula C13H16N2O2 B3241477 (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 146655-41-6

(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3241477
CAS No.: 146655-41-6
M. Wt: 232.28
InChI Key: UABVNKBYOZUUCV-FOSCPWQOSA-N
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Description

(1R,5S,6S)-Benzyl 6-amino-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as benzyl chloride and amino acids. The reaction conditions typically involve the use of strong bases and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • (1R,5S,6S)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness: (1R,5S,6S)-Benzyl 6-amino-3-azabicyclo[31

Properties

IUPAC Name

benzyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVNKBYOZUUCV-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

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